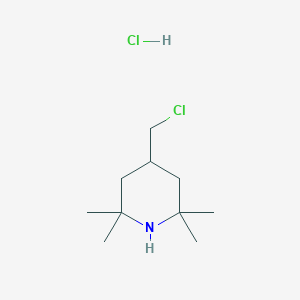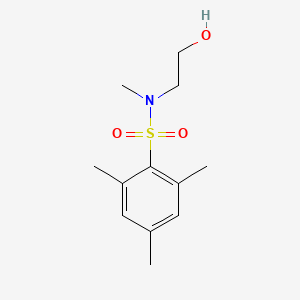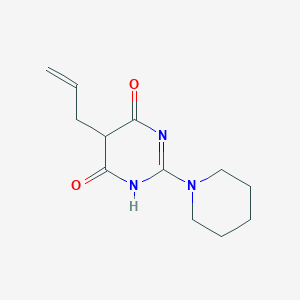![molecular formula C28H38O B14597242 1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- CAS No. 60624-91-1](/img/structure/B14597242.png)
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the ketone family It is characterized by the presence of a carbonyl group (C=O) attached to a pentanone chain and a fluorenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- typically involves the acylation of a fluorenyl compound with a pentanone derivative. The reaction conditions often require the use of a strong acid catalyst to facilitate the acylation process. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorenyl group can interact with aromatic residues in proteins, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valerophenone: An aromatic ketone with a similar structure but different substituents.
Acetophenone: Another aromatic ketone with a simpler structure.
Butyrophenone: A ketone with a different alkyl chain length.
Uniqueness
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- is unique due to its specific combination of a pentanone chain and a fluorenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
60624-91-1 |
|---|---|
Molekularformel |
C28H38O |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-(7-decan-2-yl-9H-fluoren-2-yl)pentan-1-one |
InChI |
InChI=1S/C28H38O/c1-4-6-8-9-10-11-12-21(3)22-14-16-26-24(18-22)20-25-19-23(15-17-27(25)26)28(29)13-7-5-2/h14-19,21H,4-13,20H2,1-3H3 |
InChI-Schlüssel |
KFJGKZHBJLKAJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)



![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)

![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
